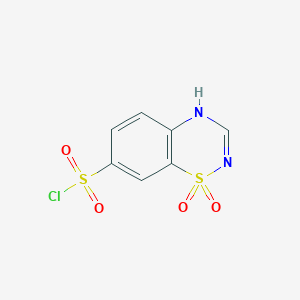

1,1-dioxo-2H-1$l^{6},2,4-benzothiadiazine-7-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

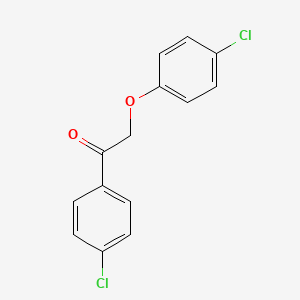

1,1-dioxo-2H-1$l^{6},2,4-benzothiadiazine-7-sulfonyl chloride is a chemical compound with the CAS Number: 1235440-98-8 . It has a molecular weight of 280.71 .

Synthesis Analysis

The synthesis of 1,2,4-benzothiadiazine-1,1-dioxide derivatives has been a focus of research for many years . In 2010, Chen et al. developed a new series of benzothiadiazine-1,1-dioxide compounds . In 2011, Pirotte et al. synthesized novel 1,4,2-dithiazine 1,1-dioxides and tested them as ATP-sensitive potassium channel activators .Molecular Structure Analysis

The molecular structure of this compound includes a benzothiadiazine ring, which is a parent thiadiazine structure . The sulfur atom in this structure is adjacent to at least one ring nitrogen atom .Scientific Research Applications

Analytical Method Development for Impurity Identification

A study focused on hydrochlorothiazide (HCTZ), a compound related to 1,1-dioxo-2H-1,2,4-benzothiadiazine-7-sulfonyl chloride, described the development of an analytical high-pressure liquid chromatography method. This method was used to identify a specific impurity thought to be an HCTZ dimer. The impurity, a methylene bridged pair of HCTZ molecules, was identified using a variety of analytical techniques including hydrolysis, UV spectroscopy, liquid chromatography/mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy (Fang et al., 2001).

Synthetic Routes to Benzothiadiazine Derivatives

Another study detailed the synthesis of 4-unsubstituted 2H-1,2,3-benzothiadiazine 1,1-dioxides from benzaldehyde derivatives. This synthesis involved ortho lithiation followed by reaction with sulfur dioxide and oxidative chlorination, leading to benzenesulfonyl chlorides. The target compounds were obtained through ring closure with hydrazine hydrate, presenting potential as drug candidates due to their structural similarity to biologically active phthalazinones (Porcs-Makkay et al., 2014).

Catalytic Synthesis of Benzothiadiazine Derivatives

A recent publication described the use of a cobalt(III)/chiral carboxylic acid catalyst system for the enantioselective synthesis of benzothiadiazine-1-oxides via C-H activation. This method allowed for the synthesis of these compounds with high enantioselectivity and functional group compatibility, highlighting their importance in medicinal chemistry (Hirata et al., 2022).

Study of Crystal Structures and Hydrogen Bonding

The crystal structure of hydrochlorothiazide solvate with 1,4-dioxane was studied to understand the hydrogen bonding network involving three N—H⋯O and one N—H⋯N bonds. This study provides insights into the solid-state chemistry and potential interactions of related benzothiadiazine derivatives (Johnston et al., 2005).

Catalytic Applications in Organic Synthesis

Research on N,2-dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide revealed its application as a new and efficient catalyst for synthesizing 9-aryl-1,8-dioxo-octahydroxanthenes under neutral media. This highlights the catalytic potential of benzothiadiazine derivatives in facilitating organic reactions (Khazaei et al., 2016).

Mechanism of Action

Target of Action

Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to interact with various targets, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer targets, katp channel activators, and ampa receptor modulators .

Mode of Action

It’s known that the functional groups attached to the 1,2,4-benzothiadiazine-1,1-dioxide ring, such as a halo group at the 7 and 8 positions, play a crucial role in its activity .

Biochemical Pathways

Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to influence various biochemical pathways related to their targets .

Result of Action

Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to exhibit various biological activities .

Properties

IUPAC Name |

1,1-dioxo-4H-1λ6,2,4-benzothiadiazine-7-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O4S2/c8-15(11,12)5-1-2-6-7(3-5)16(13,14)10-4-9-6/h1-4H,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIJHAVLCGMKZBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)Cl)S(=O)(=O)N=CN2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

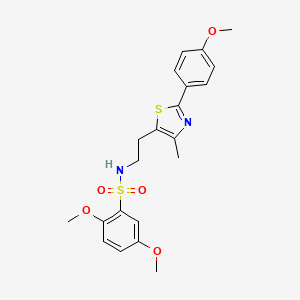

![2-(N-methylmethylsulfonamido)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2805653.png)

![4-Phenylmethoxycarbonyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2805655.png)

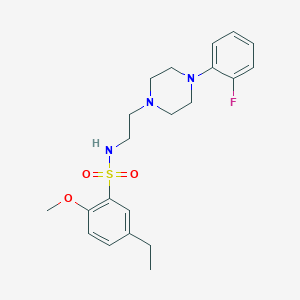

![5-((2-chloro-6-fluorobenzyl)thio)-7-cyclopentyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2805656.png)

![N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride](/img/structure/B2805659.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2805661.png)

![1-(Hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,4'-oxane]-4-carboxylic acid](/img/structure/B2805662.png)

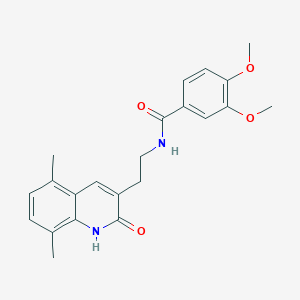

![N-(2,4-dimethylphenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2805663.png)

![2-[(3-Methylcyclopentyl)amino]propan-1-ol](/img/structure/B2805668.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-amine](/img/structure/B2805670.png)